N-Desmethyl N-Ethyl Olanzapine is a significant metabolite of the antipsychotic drug Olanzapine, which is widely used for treating schizophrenia and bipolar disorder. This compound is classified as a thienobenzodiazepine and is recognized as an atypical or second-generation antipsychotic agent. It functions primarily as an antagonist to various neurotransmitter receptors, including serotonin (5-hydroxytryptamine) and dopamine receptors, contributing to its therapeutic effects in managing psychiatric conditions .
N-Desmethyl N-Ethyl Olanzapine is derived from Olanzapine through metabolic processes predominantly occurring in the liver. The major metabolic pathways involve cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which facilitate the conversion of Olanzapine into its various metabolites, including N-Desmethyl N-Ethyl Olanzapine .
This compound falls under the category of psychoactive substances, specifically within the realm of antipsychotic medications. Its primary classification is as a secondary metabolite of a first-line treatment for severe mental disorders, highlighting its relevance in pharmacology and therapeutic applications .
The synthesis of N-Desmethyl N-Ethyl Olanzapine can be approached through various methods, often involving the modification of precursor compounds derived from Olanzapine. One notable method includes the use of microwave irradiation to enhance reaction rates and yields during the methylation process of desmethylolanzapine. This technique has been shown to produce higher yields in shorter reaction times compared to traditional methods .
The synthesis typically begins with desmethylolanzapine, which undergoes N-methylation in the presence of bases such as sodium hydroxide or potassium carbonate. The reaction environment is crucial; therefore, solvents like methanol or dichloromethane are commonly employed to facilitate the process. The reaction duration can vary from 2 to 4 hours depending on the specific conditions utilized .
N-Desmethyl N-Ethyl Olanzapine retains a similar structure to its parent compound Olanzapine but lacks one methyl group at the nitrogen atom. The general molecular formula for Olanzapine is , while N-Desmethyl N-Ethyl Olanzapine can be represented as due to the absence of one methyl group .
The molecular weight of N-Desmethyl N-Ethyl Olanzapine is approximately 304.40 g/mol. The compound exhibits a yellow crystalline solid form that is practically insoluble in water but soluble in organic solvents, which aligns with the properties typical of thienobenzodiazepines .
N-Desmethyl N-Ethyl Olanzapine participates in various chemical reactions typical for secondary amines and thienobenzodiazepines. These reactions may include further methylation or ethylation processes where additional alkyl groups are introduced to enhance pharmacological activity or alter solubility characteristics.
The synthesis reactions often require careful control of temperature and solvent choice to optimize yields and purity. For instance, using dipolar aprotic solvents like dimethyl sulfoxide can significantly improve reaction efficiency when synthesizing derivatives of N-Desmethyl N-Ethyl Olanzapine .
The mechanism by which N-Desmethyl N-Ethyl Olanzapine exerts its effects involves antagonism at several receptor sites within the central nervous system. Primarily, it blocks serotonin 5-HT2A receptors and dopamine D2 receptors, which are critical in regulating mood and perception.
N-Desmethyl N-Ethyl Olanzapine appears as a yellow crystalline solid with a melting point that varies based on purity but generally falls within standard ranges for thienobenzodiazepines.
This compound is characterized by its stability under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to extreme pH levels or reactive environments. Its solubility profile indicates low aqueous solubility but favorable characteristics in organic solvents, making it suitable for various pharmaceutical formulations .
N-Desmethyl N-Ethyl Olanzapine serves as an important research tool in pharmacology and medicinal chemistry. Its study aids in understanding metabolic pathways associated with antipsychotic medications and helps develop new therapeutic agents with improved efficacy and safety profiles. Additionally, it provides insights into drug interactions and pharmacokinetics relevant to patient care in psychiatric settings .
CAS No.: 22502-03-0
CAS No.:
CAS No.: 71302-27-7
CAS No.: 134029-48-4
CAS No.:
CAS No.: